molecular formula C9H7Cl2NS B1416914 2,4-Dichloro-1-(1-isothiocyanatoethyl)benzene CAS No. 1036622-05-5

2,4-Dichloro-1-(1-isothiocyanatoethyl)benzene

Cat. No.: B1416914
CAS No.: 1036622-05-5
M. Wt: 232.13 g/mol
InChI Key: MLWHKYLIKPGDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-1-(1-isothiocyanatoethyl)benzene is a synthetic compound characterized by its dichloro and isothiocyanatoethyl functional groups. It belongs to the benzene family and has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-(1-isothiocyanatoethyl)benzene typically involves the reaction of 2,4-dichlorobenzyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-(1-isothiocyanatoethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic substitution: The isothiocyanate group can be substituted by nucleophiles such as amines or alcohols.

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: The isothiocyanate group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, and thiols under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of thiourea derivatives.

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of amines.

Scientific Research Applications

2,4-Dichloro-1-(1-isothiocyanatoethyl)benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(1-isothiocyanatoethyl)benzene involves its interaction with biological molecules, leading to the inhibition of specific enzymes or pathways. The isothiocyanate group is known to react with thiol groups in proteins, leading to the formation of covalent bonds and subsequent inhibition of enzyme activity. This mechanism is similar to other isothiocyanate-containing compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzyl isothiocyanate
  • 4-Chloro-3-(isothiocyanatomethyl)benzoic acid
  • 2,4-Dichloro-1-(isothiocyanatomethyl)benzene

Uniqueness

2,4-Dichloro-1-(1-isothiocyanatoethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both dichloro and isothiocyanatoethyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2,4-dichloro-1-(1-isothiocyanatoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NS/c1-6(12-5-13)8-3-2-7(10)4-9(8)11/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWHKYLIKPGDMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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